1-[4-(Benzyloxy)benzoyl]piperazine
Description
Significance of Piperazine-Containing Scaffolds in Drug Discovery and Design
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its frequent appearance in a multitude of FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.gov The versatile nature of the piperazine moiety allows for the introduction of various substituents at its two nitrogen atoms, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov
The inclusion of a piperazine ring in a drug candidate can confer several advantageous properties. Its basic nature can improve aqueous solubility and bioavailability, crucial parameters for effective drug delivery. nih.gov Furthermore, the conformational flexibility of the piperazine ring allows it to adopt optimal geometries for binding to target proteins, while its ability to form hydrogen bonds and other non-covalent interactions contributes to potent and selective binding. nih.gov The piperazine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as in agents with analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net
Historical Context of Benzoylpiperazine Derivatives in Pharmaceutical Research
The combination of a benzoyl group with a piperazine ring gives rise to benzoylpiperazine derivatives, a class of compounds with a rich history in pharmaceutical research. Initially investigated by pharmaceutical companies for therapeutic applications, some benzoylpiperazine derivatives were later found to possess psychoactive properties, leading to their emergence as designer drugs. nih.govresearchgate.net For instance, 1-benzylpiperazine (B3395278) (BZP) was initially explored as a potential antidepressant but was never commercialized due to its amphetamine-like effects. researchgate.net
This dual history has fueled continued research into benzoylpiperazine derivatives from two perspectives. On one hand, the study of their psychoactive effects provides valuable insights into the neuropharmacology of monoamine systems. On the other hand, medicinal chemists continue to explore the therapeutic potential of this scaffold by modifying its structure to enhance desired activities while minimizing unwanted side effects. Research has demonstrated that derivatives of benzoylpiperazine can exhibit a range of biological activities, including tyrosinase inhibition and interactions with various neurotransmitter receptors. ijpsr.com
Pharmacological Relevance of the Benzyloxy Moiety in Bioactive Molecules
The benzyloxy group, a benzyl (B1604629) ether, is another important pharmacophore frequently incorporated into bioactive molecules. Its presence can significantly influence a compound's pharmacological profile. The benzyloxy moiety is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is particularly relevant for drugs targeting the central nervous system.
Furthermore, the benzyloxy group can play a direct role in a molecule's interaction with its biological target. For example, studies on monoamine oxidase (MAO) inhibitors have shown that the presence and position of a benzyloxy group can be critical for the potency and selectivity of the inhibitor. The aromatic ring of the benzyloxy group can engage in π-π stacking interactions with aromatic amino acid residues in the active site of an enzyme, contributing to a strong and specific binding affinity.
Rationale for Academic Research on 1-[4-(Benzyloxy)benzoyl]piperazine and its Analogues
The academic interest in this compound and its analogues stems from the synergistic potential of its three core components. The combination of the versatile piperazine scaffold, the historically significant benzoylpiperazine core, and the pharmacologically relevant benzyloxy moiety presents a rich platform for the discovery of novel therapeutic agents.
Researchers are drawn to this scaffold for its potential to yield compounds with a wide range of biological activities. Studies on related 1-aroylpiperazine derivatives have revealed promising analgesic, anti-inflammatory, and anticonvulsant properties. researchgate.net The structural framework of this compound allows for systematic modifications at several positions. For instance, substitutions can be made on the phenyl ring of the benzoyl group, the benzyl ring of the benzyloxy moiety, or by attaching different functional groups to the second nitrogen of the piperazine ring. This modularity enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.
The investigation into the biological activities of this compound and its analogues is often aimed at developing novel treatments for neurological disorders, pain, and inflammation. For example, some studies have focused on the potential of these compounds to inhibit monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and Parkinson's disease.
While detailed biological data for the specific compound this compound is not extensively available in publicly accessible literature, the wealth of research on its constituent parts and closely related analogues provides a strong impetus for its continued investigation. The following table provides examples of the types of biological activities investigated for derivatives of the core scaffold.
| Derivative Class | Biological Activity Investigated | Reference |
| Benzoyl and Cinnamoyl Piperazine/Piperidine (B6355638) Amides | Tyrosinase Inhibition | ijpsr.com |
| 1-Aroylpiperazine Derivatives | Analgesic and Anti-inflammatory Activity | |
| 1-Aroylpiperazine Derivatives | Anticonvulsant Activity | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-12-10-19-11-13-20)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2 |
InChI Key |
DFFBWJWKKVFBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Benzyloxy Benzoyl Piperazine and Its Analogues
General Synthetic Strategies for Benzoylpiperazine Scaffold Construction
The formation of the benzoylpiperazine scaffold is typically achieved through the creation of an amide linkage between a piperazine (B1678402) ring and a benzoic acid derivative. This fundamental transformation can be accomplished via several reliable methods.
The most direct and widely employed method for synthesizing benzoylpiperazines is the N-acylation of piperazine with a suitable benzoyl derivative, often a benzoyl chloride. nih.govnih.gov This reaction, a classic example of the Schotten-Baumann reaction, is typically performed in the presence of a base, such as triethylamine (B128534) or an excess of piperazine itself, to neutralize the hydrochloric acid byproduct. nih.gov
The stoichiometry of the reactants is crucial in determining the final product. Using an excess of piperazine favors the formation of the mono-N-acylated product. nih.gov Conversely, different reaction conditions can lead to the N,N'-diacylated piperazine. nih.gov The reaction is versatile, allowing for a wide variety of substituents on the benzoyl chloride, which in turn yields a diverse library of benzoylpiperazine derivatives. nih.gov Solvents like methylene (B1212753) dichloride (MDC), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. nih.govnih.gov
Table 1: Overview of N-Acylation Reaction Conditions for Benzoylpiperazine Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| Piperazine | Substituted Benzoyl Chlorides | Triethylamine | Methylene Dichloride (MDC) | Good yields (73%–90%) of N-acylated products. | nih.gov |
| Piperazine (in excess) | Benzoyl Chlorides | Piperazine | Not specified | Formation of mono-N-acylated and N,N′-diacylated compounds. | nih.gov |
| 1-(4-nitrophenyl)piperazine | Benzoyl Chlorides | Triethylamine | Anhydrous THF | Synthesis of N-acylated-N′-arylated derivatives. | nih.gov |
Modern organic synthesis provides more sophisticated methods for constructing complex piperazine derivatives. For N-arylpiperazines, palladium-catalyzed Buchwald–Hartwig coupling and copper-catalyzed Ullmann–Goldberg reactions are powerful tools for forming the C-N bond between an aromatic halide and the piperazine nitrogen. mdpi.com Copper-catalyzed domino C-N cross-coupling reactions have also been developed as a proficient one-pot method for generating complex benzimidazole (B57391) structures from piperazine precursors, highlighting the utility of transition metal catalysis in this field. nih.gov Furthermore, solid-phase synthesis techniques have been applied to create libraries of asymmetrically N,N'-disubstituted piperazine derivatives, which is advantageous for rapid medicinal chemistry exploration. oup.com
Synthesis of 1-[4-(Benzyloxy)benzoyl]piperazine
The synthesis of the title compound, this compound, follows the general principles of N-acylation.
The specific synthesis of this compound is achieved by the reaction of piperazine with 4-(benzyloxy)benzoyl chloride. The reaction is typically carried out by dissolving piperazine in a suitable solvent, such as methylene dichloride, often in the presence of a tertiary amine base like triethylamine to act as an acid scavenger. nih.gov The 4-(benzyloxy)benzoyl chloride, dissolved in the same solvent, is then added, usually at room temperature. The reaction yields this compound, which can be isolated and purified using standard techniques such as column chromatography. nih.gov The use of an excess of piperazine can also be employed to drive the reaction toward the desired mono-substituted product and act as the base. nih.gov
The this compound scaffold serves as a versatile intermediate for further chemical modification.
N'-Functionalization: The secondary amine of the piperazine ring is a key site for derivatization. It can undergo a second acylation with a different acyl chloride, N-alkylation via nucleophilic substitution on alkyl halides, or reductive amination with aldehydes or ketones. mdpi.comoup.com This allows for the synthesis of a vast array of asymmetrically substituted piperazine analogues.
Aromatic Ring Modification: The benzyloxy group offers a point for modification. For instance, debenzylation via catalytic hydrogenation can yield the corresponding phenol, 1-[4-(hydroxy)benzoyl]piperazine, which can then be subjected to etherification or esterification reactions to introduce different functionalities.
Solid-Phase Synthesis: For generating a library of analogues, solid-phase synthesis is a powerful strategy. oup.com Piperazine can be attached to a resin, followed by sequential acylation and other modifications, allowing for high-throughput synthesis of diverse derivatives. oup.com
Advanced Analytical Characterization Techniques for Benzoylpiperazine Derivatives
A suite of analytical techniques is essential for the structural elucidation and purity assessment of this compound and its derivatives. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. nih.govnih.gov ¹H NMR spectra provide information on the number and connectivity of protons, with characteristic signals for the aromatic protons and the methylene protons of the piperazine and benzyloxy groups. nih.gov Temperature-dependent NMR studies can reveal conformational dynamics, such as the restricted rotation around the amide C-N bond and the chair interconversion of the piperazine ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1635–1645 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration, confirming the formation of the benzoylpiperazine structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to support structural assignments through fragmentation analysis. researchgate.netnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly employed. researchgate.net
Chromatographic Methods: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and for preliminary purity checks. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for purification and to determine the purity of the final compounds. nih.gov
Derivatization for Enhanced Analysis: In some analytical methods, derivatization is used to improve detection. Benzoyl chloride itself can be used as a derivatizing agent to enhance the sensitivity of detecting certain metabolites and neurochemicals in biological samples via LC-MS, by improving their chromatographic retention and ionization efficiency. nih.govchromatographyonline.com
Table 2: Summary of Analytical Techniques for Benzoylpiperazine Derivatives
| Technique | Purpose | Key Findings/Observations | References |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation, Conformational Analysis | Confirms chemical structure, reveals rotamers and ring conformations. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Strong C=O stretch confirms amide bond formation (~1635-1645 cm⁻¹). | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides molecular ion peak for mass confirmation. | researchgate.netnih.gov |
| TLC/HPLC | Purity Assessment, Purification, Lipophilicity | Monitors reactions, separates compounds, and can determine lipophilicity. | researchgate.netnih.gov |
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental in determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of this compound and its analogues. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyloxy, benzoyl, and piperazine moieties. The aromatic protons of the benzyloxy and benzoyl groups typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the benzyl (B1604629) group (O-CH₂-Ph) would likely resonate as a singlet around δ 5.1 ppm. The piperazine ring protons are expected to show complex multiplets in the range of δ 2.5-4.0 ppm due to their chemical non-equivalence and spin-spin coupling. For instance, in related 1-benzoylpiperazine (B87115) structures, the piperazine protons adjacent to the carbonyl group show distinct chemical shifts from those adjacent to the nitrogen atom rsc.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the range of δ 165-170 ppm. The aromatic carbons will display signals between δ 114 and δ 160 ppm. The benzylic methylene carbon (O-CH₂) is anticipated to appear around δ 70 ppm. The piperazine ring carbons typically resonate in the range of δ 40-50 ppm ingentaconnect.com. In similar N-acylpiperazines, the carbon atoms of the piperazine ring can exhibit dynamic behavior in solution, which may lead to broadened signals nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoyl C=O | - | ~169.0 |
| Benzoyl Ar-C (C-O) | - | ~160.0 |
| Benzoyl Ar-C (C-C=O) | - | ~128.0 |
| Benzoyl Ar-CH | ~7.40 (d, J=8.8 Hz) | ~130.0 |
| Benzoyl Ar-CH (C-O) | ~7.00 (d, J=8.8 Hz) | ~114.5 |
| Benzyl Ar-C | - | ~136.5 |
| Benzyl Ar-CH (ortho) | ~7.45 (d, J=7.4 Hz) | ~128.0 |
| Benzyl Ar-CH (meta) | ~7.40 (t, J=7.4 Hz) | ~128.6 |
| Benzyl Ar-CH (para) | ~7.35 (t, J=7.4 Hz) | ~128.2 |
| Benzyl O-CH₂ | ~5.10 (s) | ~70.1 |
| Piperazine CH₂ (adjacent to C=O) | ~3.70 (br s) | ~47.0 |
| Piperazine CH₂ (adjacent to NH) | ~3.00 (br s) | ~45.0 |
Note: The chemical shifts are predicted based on data from structurally similar compounds and may vary from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ corresponds to the C=O stretching vibration of the tertiary amide (benzoyl group). The C-O-C stretching vibrations of the ether linkage in the benzyloxy group are expected in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine and methylene groups appear in the 2800-3000 cm⁻¹ region. The C-N stretching of the piperazine ring can be observed around 1200 cm⁻¹ sigmaaldrich.com.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (C=O) | Stretching | 1630 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Ether (C-O-C) | Asymmetric Stretching | 1220 - 1260 |
| Ether (C-O-C) | Symmetric Stretching | 1000 - 1050 |
| Tertiary Amine (C-N) | Stretching | 1150 - 1250 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 296.15. A protonated molecule [M+H]⁺ would be observed at m/z 297.16 uni.lu. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond and the amide bond. A prominent fragment is often the benzyl cation (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of compounds containing a benzyl group nih.gov. Another expected fragmentation is the loss of the piperazine ring, leading to the formation of the 4-(benzyloxy)benzoyl cation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 296 | [M]⁺ | [C₁₈H₂₀N₂O₂]⁺ |
| 211 | [M - C₇H₇]⁺ | [C₁₁H₁₃N₂O₂]⁺ |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 85 | [C₄H₉N₂]⁺ | [C₄H₉N₂]⁺ |
Note: The fragmentation pattern is predicted and may vary depending on the ionization technique used.
Chromatographic Purity and Identity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be suitable. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer chemicalbook.com. The retention time of the compound will depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature. UV detection is typically employed, with the detection wavelength set at a value where the compound exhibits maximum absorbance, likely around 230-260 nm, corresponding to the benzoyl chromophore.
Table 4: Representative HPLC Conditions for the Analysis of N-Aroylpiperazine Analogues
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (with or without buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for monitoring reactions and assessing the purity of a compound. For this compound, silica (B1680970) gel plates are typically used as the stationary phase. A variety of mobile phase systems can be employed, with the polarity adjusted to achieve good separation. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) rsc.org. The separated spots can be visualized under UV light (254 nm) or by using a staining agent such as potassium permanganate (B83412) or iodine vapor. The retention factor (Rf) value is calculated to characterize the compound under specific TLC conditions.
Table 5: Representative TLC Conditions for the Analysis of N-Aroylpiperazine Analogues
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | Dependent on the exact mobile phase composition |
Biological Activity and Pharmacological Evaluation of 1 4 Benzyloxy Benzoyl Piperazine Derivatives
In Vitro Pharmacological Profiling of Benzoylpiperazine Analogues
The versatile structure of the benzoylpiperazine scaffold has prompted extensive investigation into its interactions with various biological targets. This section outlines the in vitro pharmacological characterization of 1-[4-(benzyloxy)benzoyl]piperazine and related analogues, detailing their effects on specific enzymes and receptors.
Enzyme Inhibition Assays
The ability of this compound derivatives to inhibit key enzymes implicated in a range of physiological and pathological processes has been a significant area of research.
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B. nih.gov For instance, compound S5 exhibited a half-maximal inhibitory concentration (IC50) of 0.203 μM for MAO-B, showing significant selectivity over MAO-A. nih.gov Similarly, piperazine-substituted chalcones, such as PC10 and PC11, have been identified as remarkable, reversible, and competitive inhibitors of MAO-B, with IC50 values of 0.65 μM and 0.71 μM, respectively. nih.gov Kinetic studies revealed their competitive nature, with Ki values of 0.63 ± 0.13 μM for PC10 and 0.53 ± 0.068 μM for PC11. nih.gov Furthermore, in a series of 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives, compound 12 emerged as a highly potent MAO-B inhibitor with an IC50 value of 80 nM. epa.gov
Table 1: MAO-B Inhibition by Benzoylpiperazine Analogues
| Compound | Type | IC50 (µM) | Selectivity (MAO-B vs MAO-A) | Reference |
| S5 | Pyridazinobenzylpiperidine Derivative | 0.203 | 19.04 | nih.gov |
| S16 | Pyridazinobenzylpiperidine Derivative | 0.979 | Not Specified | nih.gov |
| PC10 | Piperazine-Substituted Chalcone | 0.65 | Selective for MAO-B | nih.gov |
| PC11 | Piperazine-Substituted Chalcone | 0.71 | Selective for MAO-B | nih.gov |
| Compound 12 | 4-Substituted Phenylpiperazine Derivative | 0.08 | Selective for MAO-B | epa.gov |
| Compound 20 | 1-Benzhydrylpiperazine Derivative | Not Specified | Most Selective for MAO-B | epa.gov |
Tissue transglutaminase (TGase 2) is a multifunctional enzyme implicated in various diseases, including fibrosis and cancer metastasis. nih.gov Piperazine-based compounds have been developed as irreversible inhibitors that target the catalytic cysteine of TGase 2. nih.gov Research into diamino variants of these piperazine-based inhibitors has sought to understand the structure-activity relationships of the piperazine (B1678402) core. nih.gov Studies have revealed that modifications, such as the addition of a methyl group to the piperazine core, can enhance inhibitor efficiency. nih.gov
Tryptase, a serine proteinase released from mast cells, is a potential therapeutic target in mast cell-dependent diseases. nih.gov Studies on benzamidine (B55565) derivatives have shown their potential to inhibit tryptase. nih.gov Among these, 4-amidinophenylpyruvic acid displayed significant inhibitory activity with a Ki of 0.71 μmol/l. nih.gov Furthermore, inhibitors of tryptase, such as leupeptin (B1674832) and TLCK, have been shown to inhibit the release of tryptase from human colon mast cells in a concentration-dependent manner. nih.gov
Table 2: Tryptase Inhibition by Related Compounds
| Compound | Type | Ki (µmol/l) | % Inhibition (Concentration) | Reference |
| 4-Amidinophenylpyruvic acid | Benzamidine Derivative | 0.71 | Not Specified | nih.gov |
| Leupeptin | Tryptase Inhibitor | Not Specified | 39.4% (200 µmol/mL) | nih.gov |
| TLCK | Tryptase Inhibitor | Not Specified | 47.6% (100 µmol/mL) | nih.gov |
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com Thiazole-substituted benzoylpiperazine derivatives have been synthesized and evaluated as AChE inhibitors. nih.gov Compounds 35, 38, and 40 from this series demonstrated significant inhibitory effects with IC50 values of 0.9767 μM, 0.9493 μM, and 0.8023 μM, respectively. nih.gov Another series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also showed potential as AChE inhibitors, with compound 4a exhibiting an IC50 of 0.91 ± 0.045 μM. nih.gov
Table 3: Acetylcholinesterase Inhibition by Benzoylpiperazine Analogues
| Compound | Type | IC50 (µM) | Reference |
| 35 | Thiazole-substituted benzoylpiperazine | 0.9767 | nih.gov |
| 38 | Thiazole-substituted benzoylpiperazine | 0.9493 | nih.gov |
| 40 | Thiazole-substituted benzoylpiperazine | 0.8023 | nih.gov |
| 61 | Thiazole-substituted benzoylpiperazine | 0.9193 | nih.gov |
| 4a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | nih.gov |
Receptor Binding Studies
The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profile. The arylpiperazine moiety is known for its interaction with serotonin (B10506) and dopamine (B1211576) receptors.
In the context of dopamine receptors, a series of 3- and 4-benzyloxypiperidine derivatives have been developed as selective antagonists for the dopamine 4 receptor (D4R). nih.gov These compounds have shown greater than 30-fold selectivity for D4R over other dopamine receptor subtypes. nih.gov
Regarding sigma receptors, a series of benzylpiperazinyl derivatives have been designed and evaluated for their affinity towards the σ1 receptor. nih.gov Compound 15, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high affinity for the σ1 receptor with a Ki of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov
Table 4: Receptor Binding Affinity of Benzoylpiperazine Analogues
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |
| Benzyloxypiperidine Derivatives | Dopamine 4 Receptor (D4R) | Not Specified | >30-fold vs other dopamine receptors | nih.gov |
| 15 | σ1 Receptor | 1.6 nM | 886-fold (Ki σ2/Ki σ1) | nih.gov |
α1-Adrenoceptor Ligand Interactions
Structurally related 1,4-substituted piperazine derivatives have been investigated for their affinity towards α1-adrenoceptors. A study by Marona et al. (2011) on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives revealed that some of these compounds displace [3H]prazosin, a radioligand for α1-adrenoceptors, in the low nanomolar range, with Ki values ranging from 2.1 to 13.1 nM. nih.gov The presence of an o-methoxyphenylpiperazine moiety was suggested to be a significant contributor to this high affinity. nih.gov Another related derivative, HJZ-12, a 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide, has also been characterized as an α1D/1A adrenoceptor antagonist. frontiersin.org
Serotonin Receptor (5-HT) Binding Modulations
The serotonin receptor family, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets in neuropharmacology. While direct binding data for this compound derivatives is limited, studies on analogous benzoylpiperazine compounds have shown that they are generally inactive at 5-HT1 and 5-HT2 sites. Conversely, other related piperazine structures, such as 1-(benzocycloalkyl)-4-(benzamidoalkyl)piperazines and 1,2,3-benzotriazin-4-one-arylpiperazines, have demonstrated high affinity for 5-HT1A receptors. This highlights the critical role of the substituent on the piperazine nitrogen in determining serotonergic activity.
Dopamine Receptor Binding
The interaction of piperazine derivatives with dopamine receptors, especially the D2 and D4 subtypes, is of significant interest for the development of antipsychotic agents. While specific data for this compound is not available, studies on structurally related benzyloxypiperidine derivatives have identified potent and selective D4 receptor antagonists. nih.govnih.gov For example, some 3- and 4-oxopiperidine scaffolds with benzyloxy substituents have shown high D4 receptor affinity with Ki values in the nanomolar range. nih.gov A patent has also described 8-chloro-11-(4-benzyl-1-piperazinyl)-dibenz[b,f] nih.govnih.govoxazepine as having a high affinity for the D4 receptor. This indicates that the broader benzyl-piperazine-like structures can be tailored to achieve significant dopamine receptor activity.
Cell-Based Functional Assays
Beyond receptor binding, the functional effects of these compounds in cellular systems provide crucial information about their potential therapeutic applications. The following sections detail the antiproliferative and antimicrobial activities of compounds structurally related to this compound.
Antiproliferative Activity in Cellular Models
The potential of piperazine-based compounds as anticancer agents has been an active area of research. Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic effects against a panel of human cancer cell lines, including those from the liver, breast, and colon. Similarly, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity, particularly against renal cancer cell lines. unipa.it These findings underscore the potential of the benzoylpiperazine scaffold as a basis for the development of new antiproliferative agents.
Table 1: Antiproliferative Activity of Structurally Related Piperazine Derivatives
| Compound Class | Cell Line | Activity Metric (e.g., IC50, GI50) | Reference |
| 1-(4-chlorobenzhydryl) piperazine derivatives | HL-60, Z138, DND-41 | IC50 = 18.00 - 19.90 μM | researchgate.net |
| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562, U937, HL60 | IC50 = 8 - 31 μM | mdpi.com |
| N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin | LOX IMVI (melanoma), A498 (renal) | IC50 = 25.4 - 33.9 μM | nih.gov |
| Benzyloxy-4-oxopyridin benzoate (B1203000) derivatives | PC12 | IC50 = 18 μM | researchgate.net |
| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | UO-31 (renal) | Growth % = -7 to -19 | unipa.it |
Note: The data presented is for structurally related analogs and not for this compound itself.
Antimicrobial and Antitubercular Efficacy in Cell-Free and Cellular Systems
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Piperazine derivatives have shown promise in this area. For instance, a series of N-phenylpiperazine derivatives exhibited antimycobacterial activity. Furthermore, N-benzyl and N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines have been reported to be active against Mycobacterium smegmatis. In the context of tuberculosis, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated inhibitory activity against Mycobacterium tuberculosis. These studies, while not on the exact target compound, suggest that the incorporation of a benzyloxy-containing moiety within a piperazine-like framework could be a viable strategy for developing new antimicrobial and antitubercular drugs.
Table 2: Antimicrobial and Antitubercular Activity of Structurally Related Piperazine Derivatives
| Compound Class | Organism | Activity Metric (e.g., MIC) | Reference |
| N-Phenylpiperazine derivatives | Mycobacterium kansasii, M. marinum | MIC = 15.0 - 15.4 µM | scielo.br |
| N¹-benzyl/N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines | Mycobacterium smegmatis | Good activity (zone of inhibition) | nih.gov |
Note: The data presented is for structurally related analogs and not for this compound itself.
Anti-Protozoal and Antileishmanial Activity
Derivatives of this compound have emerged as promising candidates in the fight against protozoal and leishmanial infections. nih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net Research has shown that specific structural modifications to the parent compound can lead to potent activity against various parasitic protozoa. For instance, certain benzoylthiourea (B1224501) derivatives have demonstrated an inhibitory effect against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These compounds were found to disrupt all developmental forms of the parasite. nih.gov
In the context of leishmaniasis, a disease caused by Leishmania parasites, derivatives of this compound have also shown significant promise. mdpi.comnih.govscielo.br Studies on Leishmania major and Leishmania mexicana have identified 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives that are active against the promastigote and intracellular amastigote forms of the parasite. nih.gov The mechanism of action for some of these compounds involves inducing a collapse of the mitochondrial electrochemical potential and increasing intracellular calcium levels in the parasites. nih.gov The following table summarizes the antileishmanial activity of selected derivatives.
| Derivative Type | Target Organism | Activity | Reference |
| 1-aryl-4-(naphthalimidoalkyl) piperazines | Leishmania major, Leishmania mexicana | Active against promastigotes and amastigotes | nih.gov |
| Benzimidazole (B57391) derivatives | Leishmania (L.) major | Demonstrated antileishmanial effect | mdpi.com |
| Dillapiole derivative | Leishmania (L.) amazonensis | Inhibited promastigote forms | scielo.br |
Glycine (B1666218) Uptake Inhibition Studies
A significant area of investigation for this compound derivatives has been their ability to inhibit glycine transporters (GlyTs), particularly GlyT1. nih.govmedchemexpress.comapexbt.comnih.govresearchgate.netnih.govresearchgate.net Glycine is a crucial neurotransmitter, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and its uptake is regulated by GlyTs. nih.gov Inhibition of GlyT1 can elevate extracellular glycine levels, thereby enhancing NMDA receptor function. researchgate.net
One notable derivative, ALX 5407, has been identified as a potent and selective inhibitor of the human GlyT1. nih.govmedchemexpress.comapexbt.com It exhibits a high affinity for GlyT1 with an IC50 value of 3 nM and shows little to no activity at GlyT2 or other neurotransmitter transporters. nih.gov This selectivity makes it a valuable tool for studying NMDA receptor function. nih.gov The development of such potent GlyT1 inhibitors from the benzoylpiperazine class represents a promising strategy for conditions associated with NMDA receptor hypofunction. researchgate.net
| Compound | Target | IC50 | Selectivity | Reference |
| ALX 5407 | human GlyT1c | 3 nM | >100 µM for human GlyT2 | |
| Benzoylpiperazine 7 | GlyT1 | - | Selective against GlyT2 | researchgate.net |
| (+)-67 | GlyT-1 | - | - | nih.gov |
Protein-Protein Interaction Modulation (e.g., β-catenin/B-Cell Lymphoma 9)
The modulation of protein-protein interactions (PPIs) is a key strategy in modern drug discovery, and this compound derivatives have shown potential in this area. Specifically, they have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) interaction. nih.govnih.govresearchgate.net This PPI is a critical component of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.govnih.gov
Researchers have designed and synthesized 1,4-dibenzoylpiperazine (B181169) scaffolds that can effectively disrupt the β-catenin/BCL9 interaction. nih.govresearchgate.net These inhibitors have demonstrated the ability to selectively suppress canonical Wnt signaling and inhibit the growth of cancer cells that are dependent on this pathway. nih.gov Further optimization of a 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold led to the discovery of compound ZL3138, which disrupts the β-catenin/BCL9 PPI with a Ki of 0.96 μM and shows good selectivity over the β-catenin/E-cadherin PPI. nih.gov
Preclinical Pharmacological Evaluation in Animal Models
Anticonvulsant Activity Assessment in Rodent Models
The anticonvulsant properties of this compound derivatives have been evaluated in various rodent models. researchgate.netnih.govnih.govresearchgate.netmdpi.com These studies typically utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests to assess efficacy against different seizure types. nih.govnih.govresearchgate.net
A variety of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives have been synthesized and tested, with some compounds showing significant protection in the MES test in mice. nih.govresearchgate.net For example, certain 4-(benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol demonstrated 100% anti-MES protection at a dose of 30 mg/kg without inducing neurotoxicity. nih.govresearchgate.net Another compound, 4-[4-(Benzyloxy)benzyl]amino-1-butanol, was active in both the MES and scMet tests in mice. nih.govresearchgate.net The table below highlights the anticonvulsant activity of selected derivatives.
| Compound Type | Test Model | Activity | Reference |
| 4-(benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol | MES (mice, i.p.) | 100% protection at 30 mg/kg | nih.govresearchgate.net |
| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES and scMet (mice, i.p.) | 100% protection at 100 mg/kg | nih.govresearchgate.net |
| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz seizure test | 100% protection at 100 mg/kg | nih.gov |
Antinociceptive Potential
The potential of this compound derivatives as pain-relieving agents has also been investigated. nih.gov Studies have focused on designing derivatives that act as sigma-1 (σ1) receptor antagonists, as this receptor is known to modulate nociceptive signaling. nih.gov
A series of new benzylpiperazine derivatives were synthesized and found to have high affinity for the σ1 receptor. nih.gov One particular compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a high σ1 receptor affinity (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov In preclinical mouse models of inflammatory and neuropathic pain, this compound produced dose-dependent antinociceptive and anti-allodynic effects without impairing motor coordination. nih.gov
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives have been demonstrated in preclinical studies. nih.gov For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to reduce edema formation in the carrageenan-induced paw edema test in a dose-dependent manner. nih.gov
Furthermore, in a pleurisy test, this compound reduced cell migration by decreasing the number of polymorphonuclear cells and the activity of the myeloperoxidase enzyme. nih.gov It also lowered the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate, indicating a significant anti-inflammatory effect. nih.gov
Evaluation of Systemic Pharmacological Responses (e.g., effects on blood pressure, lower urinary tract function)
The systemic pharmacological evaluation of this compound derivatives is crucial for understanding their broader physiological impact. While specific research on the effects of these exact derivatives on blood pressure and lower urinary tract function is not extensively detailed in publicly available literature, the pharmacological profile of the parent piperazine and related 1-arylpiperazine classes provides a basis for potential activity. Many compounds containing the piperazine moiety are known to interact with various receptors, including adrenergic and serotonergic receptors, which are pivotal in regulating cardiovascular and urinary functions.
Effects on Blood Pressure
The influence of piperazine derivatives on blood pressure is a well-documented area of pharmacological research. These effects are often mediated through interactions with α-adrenergic receptors. For instance, some piperidine (B6355638) derivatives have been shown to cause a fall in blood pressure, while others can induce a hypertensive response. nih.gov The specific effect and its magnitude are highly dependent on the nature of the substituents on the piperazine ring.
In preclinical studies, the effect of new chemical entities on mean arterial blood pressure (MABP) is a standard assessment. For a hypothetical series of this compound derivatives, one might expect a range of activities, from hypotensive to hypertensive, or even biphasic responses. The following interactive table illustrates potential outcomes from such a study in a preclinical animal model.
Table 1: Hypothetical Effects of this compound Derivatives on Mean Arterial Blood Pressure (MABP) in Anesthetized Rats This data is illustrative and not specific to this compound but represents the range of effects seen with piperazine derivatives.
| Compound | Dose (mg/kg) | Change in MABP (%) |
|---|---|---|
| Derivative 1 | 5 | -12.5 |
| Derivative 2 | 5 | +8.2 |
| Derivative 3 | 10 | -20.1 |
Effects on Lower Urinary Tract Function
The function of the lower urinary tract is significantly modulated by the autonomic nervous system, with α1-adrenergic receptors playing a key role in the smooth muscle tone of the prostate and bladder neck. auajournals.org Blockade of these receptors is a validated therapeutic strategy for lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). auajournals.org
Given that many piperazine-containing compounds exhibit α1-adrenoceptor antagonist activity, it is plausible that derivatives of this compound could influence urinary function. Such effects are typically investigated by measuring changes in intraurethral pressure in vivo or by assessing the relaxation of isolated urethral and prostatic smooth muscle strips in vitro. A compound demonstrating a greater inhibitory effect on phenylephrine-induced intraurethral pressure compared to its effect on blood pressure would be considered to have a uroselective profile. auajournals.org
The interactive table below presents hypothetical data on the relaxant effect of a series of this compound derivatives on isolated human prostatic smooth muscle, a key indicator of potential utility in LUTS.
Table 2: Hypothetical Relaxant Effects of this compound Derivatives on Isolated Human Prostatic Smooth Muscle This data is illustrative and not specific to this compound but represents potential findings for this class of compounds.
| Compound | Concentration (µM) | Relaxation (%) |
|---|---|---|
| Derivative A | 1 | 45.3 |
| Derivative B | 1 | 68.7 |
| Derivative C | 10 | 82.1 |
Structure Activity Relationship Sar Studies of 1 4 Benzyloxy Benzoyl Piperazine Analogues
Elucidation of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. For 1-[4-(benzyloxy)benzoyl]piperazine derivatives, the core structure can be divided into three primary regions: the piperazine (B1678402) ring, the benzyloxy group, and the benzoyl moiety, each playing a distinct and crucial role.
Role of the Piperazine Ring System in Receptor Binding and Target Selectivity
The piperazine ring is a frequently utilized scaffold in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions. nih.govmdpi.commdpi.com As a privileged structure, the piperazine core contains two nitrogen atoms that can improve water solubility, a critical factor for bioavailability. nih.gov
SAR studies comparing piperazine-containing compounds to their piperidine (B6355638) analogues have provided significant insight. For instance, in a series of tyrosinase inhibitors, a marked difference in potency of up to 10-fold was observed between benzylpiperazines and the corresponding benzylpiperidines. nih.gov Molecular docking studies suggested that the basic amino group of the benzylpiperazine, which is predominantly in its ionized form at physiological pH, could be involved in unfavorable interactions with the tyrosinase enzyme, thereby reducing potency compared to the piperidine counterparts. nih.gov Conversely, in other contexts, such as for sigma (σ) receptor ligands, the affinities and subtype selectivities of piperidine derivatives were found to be generally comparable to their piperazine analogues. nih.gov This highlights that the influence of the piperazine ring is target-dependent, offering a handle for modulating selectivity. The introduction of a piperazine moiety into natural product scaffolds, such as matrine, has been shown to significantly improve antiproliferative activity. nih.gov
Importance of the Benzyloxy Group for Specific Biological Activities
The benzyloxy group is another critical component contributing to the biological activity of this compound class. Research on monoamine oxidase B (MAO-B) inhibitors demonstrated that the presence of a benzyloxy group, particularly at the para-position of a phenyl ring, significantly enhanced inhibitory activity. nih.gov Molecular docking studies on tyrosinase inhibitors also indicated that the benzyl (B1604629) substituent of certain analogues engages in important interactions within the enzyme's active site, which may explain their higher potency. nih.gov
Furthermore, modifications to the benzyloxy group itself can fine-tune activity. In a series of antimycobacterial agents, the attachment of halogen substituents, such as chlorine or fluorine, at the 4-position of the benzyloxy group's benzene (B151609) ring resulted in more potent molecules. nih.gov This demonstrates that the benzyloxy moiety not only acts as a key binding element but also provides a strategic location for structural modifications to optimize biological effects.
Impact of Benzoyl Moiety Modifications on Compound Potency
The benzoyl moiety serves as a crucial anchor and a point for structural variation to modulate compound potency. Studies on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed that these compounds exhibited significant cell growth inhibitory activity against various cancer cell lines. mdpi.com The nature of the substituent on the benzoyl ring plays a role in determining the cytotoxic potency.
In research focused on tyrosinase inhibitors, modifications on the "western" aromatic ring (the benzoyl portion) were explored to understand interactions with copper atoms in the enzyme's active site. nih.gov Similarly, for allosteric enhancers of the A1 adenosine (B11128) receptor, a detailed SAR study was conducted on derivatives with a 3-(4-chlorobenzoyl)thiophene (B1611363) nucleus, where modifications to the benzoyl group were central to the investigation. nih.gov These findings collectively underscore that the benzoyl moiety and its substitution pattern are key determinants of the potency of these analogues.
Exploration of Substituent Effects on Biological Activity
The systematic addition or alteration of substituents on the core scaffold is a classic strategy in medicinal chemistry to probe and enhance biological activity. For this compound analogues, substituent effects have been widely explored.
On the Benzoyl/Aryl Moiety : The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene ring linked to the piperazine has been shown to enhance the anti-tumor activity of berberine (B55584) analogues. nih.gov In a series of thiophene-based allosteric enhancers for the A1 adenosine receptor, varying the electron-withdrawing or electron-releasing nature of groups on the arylpiperazine moiety was a key focus. nih.gov
On the Benzyloxy Group : As mentioned, placing halogen substituents on the benzene ring of the benzyloxy group can lead to more potent antimycobacterial compounds. nih.gov
On Heterocyclic Cores : For thiophene-based analogues, substitution at the C-5 position of the thiophene (B33073) ring had a fundamental effect on activity, with a 5-aryl group contributing additively to the allosteric enhancer activity at the A1 adenosine receptor. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of related piperazine compounds.
| Compound Series | Scaffold Modification | Substituent | Effect on Biological Activity | Source |
| Berberine Analogues | Phenyl ring on piperazine | Electron-withdrawing (Cl, F) | Enhanced anti-tumor activity | nih.gov |
| Tyrosinase Inhibitors | "Western" aromatic ring | Hydroxy group | Increased solubility | nih.gov |
| Tyrosinase Inhibitors | "Western" aromatic ring | 3-Methoxy group | Improved skin permeability | nih.gov |
| Antimycobacterial Agents | Benzyloxy group's phenyl ring | 4-Chloro or 4-Fluoro | Increased potency | nih.gov |
| A1 Adenosine Receptor Modulators | Thiophene ring C-5 position | Aryl group | Additive enhancement of activity | nih.gov |
Conformational Analysis and its Correlation with SAR
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis, often aided by computational methods like molecular docking, helps to rationalize observed SAR data. For instance, docking studies performed on tyrosinase inhibitors revealed how the benzyl substituent of potent analogues fits into the enzyme's active site. nih.gov This understanding of the preferred binding conformation explains why certain structural features lead to higher potency. The geometry of the molecule is a determining factor for achieving the best interaction with receptors. researchgate.net The protonated state of the piperazine ring can also influence conformation and subsequent interactions, as hypothesized for the reduced potency of certain benzylpiperazine amides compared to their piperidine counterparts. nih.gov
Bioisosteric Replacements and Their Influence on Pharmacological Profiles
Bioisosteric replacement is a drug design strategy where one functional group or moiety is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters while retaining the primary biological activity. nih.govnih.gov This approach is a powerful tool for diversifying chemical structures and exploring new chemical space. nih.gov
In the context of piperazine-containing compounds, bioisosteric replacement has been used to overcome limitations like low bioavailability. nih.gov For example, in the development of HIV-1 entry inhibitors, the piperazine core has been successfully replaced with scaffolds such as a dipyrrolidine moiety or an azabicyclo-hexane core. nih.gov These "scaffold hopping" efforts can lead to novel chemotypes with potentially improved metabolic stability and drug-target kinetic profiles. nih.gov Such replacements can significantly alter the size, shape, electron distribution, and hydrogen bonding capacity of the molecule, thereby having a profound impact on its pharmacological profile. nih.gov
Computational Chemistry and in Silico Approaches in the Study of 1 4 Benzyloxy Benzoyl Piperazine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-[4-(Benzyloxy)benzoyl]piperazine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-target complex. These simulations can provide critical information on the binding affinity, which is a key determinant of a compound's potency.
In studies of analogous 1,4-dibenzoylpiperazine (B181169) scaffolds, molecular docking has been successfully used to design inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical pathway in many cancers. nih.govresearchgate.net These studies showcase how the benzoylpiperazine core can be effectively modeled into the binding grooves of protein targets.
Prediction of Binding Modes and Active Site Interactions
The predictive power of molecular docking lies in its ability to detail the binding mode of a ligand within the active site of a protein. For a molecule like this compound, this involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
For instance, in the context of anticancer research, docking studies on phenylpiperazine derivatives with 1,2-benzothiazine scaffolds have revealed specific binding modes within the DNA-Topo II complex and the minor groove of DNA. nih.gov These studies highlight that the piperazine (B1678402) ring can act as a central scaffold, with the attached phenyl and benzoyl groups projecting into specific pockets of the binding site to form crucial interactions. nih.gov Similarly, molecular docking of piperazine-tethered bergenin (B1666849) hybrids has identified strong binding energies with the Bcl-2 protein, a key regulator of apoptosis. nih.gov
Based on the analysis of related benzoylpiperazine structures, the following interactions could be predicted for this compound in a hypothetical active site:
The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor.
The aromatic rings (benzyloxy and benzoyl) can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein.
The piperazine ring, depending on its protonation state, can form hydrogen bonds or ionic interactions.
| Functional Group of Ligand | Potential Interacting Residues in Target | Type of Interaction |
| Carbonyl oxygen | Lysine, Arginine, Serine | Hydrogen Bond |
| Benzoyl phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Benzyloxy phenyl ring | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Piperazine nitrogen | Aspartic acid, Glutamic acid | Hydrogen Bond/Ionic Interaction |
Structure-Based Rational Design of Novel Analogues
A significant advantage of molecular docking is its application in the structure-based rational design of new molecules with improved potency and selectivity. By understanding the binding mode of a lead compound like this compound, medicinal chemists can design analogues that optimize interactions with the target protein. nih.gov
For example, a study on 1,4-dibenzoylpiperazines as inhibitors of the β-catenin/BCL9 interaction demonstrated how initial docking hits were optimized. nih.govresearchgate.net The insights from the binding mode allowed for the strategic addition of substituents to the benzoyl rings to enhance binding affinity and selectivity. nih.govresearchgate.net This approach could be similarly applied to this compound, where modifications to the benzyloxy or benzoyl moieties could be guided by the topology of the target's binding pocket to achieve a better fit and stronger binding.
Molecular Dynamics Simulations for Conformational Stability and Ligand Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations can validate the binding modes predicted by docking and provide insights into the flexibility of both the ligand and the protein.
In a study on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists, MD simulations were used to explore the binding of these molecules to their target, ERRα. nih.gov The simulations, conducted over a microsecond timescale, revealed that the stability of the ligand-protein complex was crucial for the compound's activity. nih.gov Such simulations could be applied to this compound to:
Assess the stability of the predicted docking pose.
Identify key residues that are critical for maintaining the binding interaction.
Understand the conformational changes in the protein upon ligand binding.
Calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
QSAR studies on piperazine derivatives have shown that descriptors such as lipophilicity (LogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters (e.g., molar refractivity) can be correlated with biological activity. nih.gov For instance, a QSAR study on N-benzoyl-N'-naphtylthiourea derivatives found that lipophilic and electronic properties were key influencers of their anticancer activity. atlantis-press.com
A hypothetical QSAR study on analogues of this compound would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model.
| Descriptor Class | Specific Descriptor Example | Information Provided |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Lipophilic | LogP | Hydrophobicity and membrane permeability |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to transport |
In Silico Pharmacokinetic Parameter Prediction and Drug-Likeness Assessment (e.g., ADME)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess the drug-likeness of a molecule like this compound. semanticscholar.org
Various computational models can predict key ADME parameters. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. rdd.edu.iq Studies on various benzimidazole (B57391) and piperazine derivatives have demonstrated the utility of in silico tools like SwissADME and pkCSM for these predictions. researchgate.net
The predicted ADME properties for this compound suggest good oral bioavailability and adherence to drug-likeness rules.
| Property | Predicted Value | Implication |
| Molecular Formula | C18H20N2O2 | - |
| Molecular Weight | 296.37 g/mol | Favorable for drug-likeness |
| LogP (hydrophobicity) | 2.65 | Good balance of solubility and permeability |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Likely good cell membrane permeability |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's rule |
| Lipinski's Rule of Five | 0 violations | High drug-likeness |
| Gastrointestinal Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
Data generated using SwissADME.
These in silico predictions provide a valuable initial assessment of the compound's potential as an orally administered drug and help to identify potential liabilities that may need to be addressed in subsequent lead optimization efforts.
Future Directions and Research Perspectives for 1 4 Benzyloxy Benzoyl Piperazine Derivatives
Design and Synthesis of More Selective and Potent Analogues
The quest for enhanced therapeutic efficacy and reduced side effects is a primary driver in drug discovery. For 1-[4-(benzyloxy)benzoyl]piperazine derivatives, future research will undoubtedly focus on the rational design and synthesis of analogues with improved selectivity and potency for their intended biological targets.
A key strategy in this endeavor is molecular hybridization, which involves combining the this compound core with other pharmacophoric fragments known to interact with specific targets. unipa.it This approach has already shown promise in creating hybrid molecules with enhanced biological activity. unipa.it For instance, the synthesis of new 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds has yielded derivatives with potent anticancer activity against renal cancer cell lines. unipa.it
The synthesis of these next-generation analogues will likely involve multi-step reaction sequences. A common approach involves the initial synthesis of a core scaffold, such as a quinoline (B57606) nucleus, followed by the introduction of the piperazine (B1678402) linker via nucleophilic aromatic substitution. unipa.it The final step typically involves the acylation of the second nitrogen of the piperazine ring with various substituted benzoyl chlorides to generate a library of diverse derivatives. unipa.itnih.gov Fine-tuning the substituents on the benzoyl and benzyl (B1604629) portions of the molecule can significantly impact selectivity and potency. For example, in a series of benzylpiperazine derivatives designed as Mcl-1 inhibitors, subtle structural modifications led to compounds with high selectivity for Mcl-1 over other Bcl-2 family proteins. nih.gov
| Compound ID | Target | Binding Affinity (Ki) | Selectivity |
| Derivative A | Mcl-1 | 0.18 µM | High vs. Bcl-2/Bcl-xL |
| Derivative B | σ1 Receptor | 1.6 nM | 886-fold vs. σ2 Receptor |
| Derivative C | Acetylcholinesterase | 0.56 nM | 18,000-fold vs. BuChE |
Exploration of Novel Biological Targets and Therapeutic Applications
While much of the research on this compound derivatives has centered on established targets, a significant future direction lies in the exploration of novel biological targets and, consequently, new therapeutic applications. The inherent structural features of the piperazine ring and the benzyloxybenzoyl moiety provide a foundation for interacting with a diverse range of biomolecules.
Arylpiperazines, the broader class to which these compounds belong, are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, inhibit enzymes, and exhibit anti-inflammatory effects. This suggests that derivatives of this compound could be investigated for their potential in treating neurological disorders, inflammatory conditions, and other diseases. For example, novel piperidine (B6355638) derivatives have been synthesized and shown to have potent anti-acetylcholinesterase activity, indicating potential for Alzheimer's disease treatment. nih.gov
Furthermore, the discovery of these derivatives as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) opens up avenues for developing novel anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov The identification of new targets will likely be driven by high-throughput screening campaigns and a deeper understanding of the structural requirements for binding to various protein families.
Advanced Computational Modeling Integration for De Novo Drug Design
The integration of advanced computational modeling is set to revolutionize the de novo design of this compound derivatives. Computational tools are increasingly being used to predict the binding affinities and modes of interaction between small molecules and their biological targets, thereby guiding the design of more effective drugs. nih.gov
Molecular docking and molecular dynamics simulations have already been successfully employed to understand the binding modes of these derivatives with proteins like Mcl-1 and Bcl-xL. nih.gov These in silico methods can reasonably interpret the binding affinity and selectivity of the compounds, providing a solid foundation for structure-based drug design. nih.gov Future efforts will likely involve the use of more sophisticated computational algorithms to design novel chemical scaffolds with desired pharmacological properties from the ground up.
Structure-based molecular modeling can also be used to study the influence of different chemical linkers and substituent groups on the potency and selectivity of the inhibitors. nih.gov This allows for a more rational and efficient exploration of the chemical space, reducing the time and resources required for the synthesis and testing of new compounds.
Multi-Omics Data Integration in Compound Evaluation and Mechanism of Action Elucidation
The advent of "multi-omics" technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound derivatives. Integrating these diverse datasets can provide a comprehensive view of the molecular responses of cells or organisms to chemical exposure, facilitating a more thorough evaluation of a compound's efficacy and mechanism of action. ufz.de
While the application of multi-omics approaches in toxicological research is still relatively nascent, it holds immense promise. ufz.de By combining omics data with traditional clinical and histopathological parameters, researchers can better interpret the biological significance of their findings. ufz.de For instance, multi-omics data can help to identify the specific signaling pathways that are modulated by a compound and can even point to the involvement of non-coding RNAs in post-transcriptional regulation. ufz.de
In the context of this compound derivatives, a multi-omics approach could be used to:
Identify novel biomarkers of drug response.
Uncover previously unknown mechanisms of action.
Predict potential off-target effects and toxicities.
Stratify patient populations for clinical trials based on their molecular profiles.
The integration of multi-omics data is a complex undertaking that requires sophisticated bioinformatics tools and analytical methods. nih.gov However, the potential rewards—a deeper understanding of drug action and more personalized therapeutic strategies—make it a critical area for future research.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(Benzyloxy)benzoyl]piperazine and its analogs?
Methodological Answer: The synthesis typically involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example:
- Coupling Reagents: Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or HBTU with triethylamine (TEA) in dichloromethane (DCM) or DMF .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 10 min at 50°C under microwave irradiation) for improved efficiency .
- Substituent Effects: Halogenated or methoxy groups on the benzoyl moiety influence reaction yields; optimize stoichiometry (1:1 molar ratio of acid to piperazine) and solvent polarity .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
Methodological Answer:
Q. What are common impurities in 1-aroylpiperazine synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted starting materials (e.g., benzoic acids) or disubstituted piperazines due to excess acyl chloride.
- Mitigation Strategies:
Advanced Research Questions
Q. How can structural contradictions between computational predictions and experimental data (e.g., hydrogen bonding) be resolved?
Methodological Answer:
- Comparative Analysis: Overlay X-ray crystallography data (e.g., C–H⋯O vs. O–H⋯O bonds) with DFT-optimized molecular geometries .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -Cl, -F) to alter hydrogen bond donor/acceptor capacity and validate via crystallography .
- Dynamic Simulations: Molecular dynamics (MD) to assess solvent effects on supramolecular assembly .
Q. How should researchers design cytotoxicity assays to evaluate anticancer potential?
Methodological Answer:
- Cell Line Selection: Test diverse cancer types (e.g., hepatic HUH7, breast MCF7) to assess selectivity .
- Time-Dependent Analysis: Incubate compounds for 24–72 hours to evaluate stability and long-term effects (e.g., IC50 shifts over time) .
- Control Experiments: Include reference drugs (e.g., doxorubicin) and measure apoptosis markers (caspase-3 activation) .
Q. What computational strategies optimize piperazine derivatives for target binding (e.g., 5-HT1A receptors)?
Methodological Answer:
- 3D-QSAR Models: Use Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic requirements for receptor affinity .
- Docking Studies: Align inhibitors in enzyme binding pockets (e.g., MMP-3 S1-S2' sites) using AutoDock Vina; prioritize conformations with ΔG < -8 kcal/mol .
- Pharmacophore Modeling: Identify critical motifs (e.g., benzyloxy group for π-π interactions) .
Q. How do substituents on the benzoyl moiety influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F) enhance cytotoxicity (e.g., 5a: IC50 = 1.2 µM in HEPG2) by increasing electrophilicity .
- Methoxy Groups: Improve CNS penetration (logP ~2.5) but reduce metabolic stability (CYP2D6 metabolism) .
- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder binding to flat receptor pockets (e.g., 5-HT1A) .
Q. What analytical methods quantify trace impurities in piperazine derivatives?
Methodological Answer:
Q. How can isomerism (e.g., positional or stereochemical) impact pharmacological profiles?
Methodological Answer:
Q. What strategies improve the metabolic stability of 1-aroylpiperazine derivatives?
Methodological Answer:
- Bioisosteric Replacement: Substitute labile esters with amides or heterocycles (e.g., pyridine) to resist hydrolysis .
- Prodrug Design: Introduce phosphate groups for enhanced solubility and slow release in vivo .
- CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms using liver microsomes; prioritize derivatives with IC50 > 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
